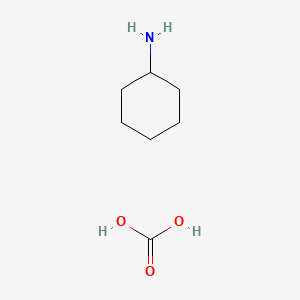

Cyclohexylamine carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLQZNKUEFUUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073139 | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20227-92-3 | |

| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclohexylamine carbonate fundamental properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate, a salt formed from cyclohexylamine and carbonic acid, is a versatile compound with significant applications in industrial processes, particularly as a vapor phase corrosion inhibitor. This technical guide provides an in-depth overview of its fundamental properties, synthesis, and mechanisms of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its physicochemical characteristics. Visual diagrams generated using Graphviz illustrate key processes, including its role in corrosion inhibition and as a chemical intermediate, providing a valuable resource for researchers and professionals in chemistry and material science.

Introduction

Cyclohexylamine carbonate (CHC) is a white crystalline solid known for its characteristic amine odor.[1] It is primarily recognized for its efficacy as a vapor phase corrosion inhibitor (VPI), offering protection to various metals by neutralizing acidic environments and forming a protective film on the metal surface.[2][3] Beyond its application in corrosion science, CHC serves as a chemical intermediate in the synthesis of other organic compounds and has been investigated for its role in the production of agrochemicals and specialty chemicals.[1][] This guide aims to provide a detailed technical overview of this compound, focusing on its fundamental properties, synthesis, and key applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some properties, such as boiling and melting points, are often reported for its precursor, cyclohexylamine, due to the carbonate salt's tendency to dissociate upon heating.

| Property | Value | Reference(s) |

| CAS Number | 20227-92-3 | [5] |

| Molecular Formula | C₇H₁₅NO₃ | [2] |

| Molecular Weight | 161.20 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Odor | Unpleasant, fishy, amine-like | [2][6] |

| Boiling Point | 134.5 °C at 760 mmHg (for cyclohexylamine) | [6][7] |

| Melting Point | -17.7 °C (for cyclohexylamine) | [6] |

| Density | 0.867 g/mL at 25 °C (for cyclohexylamine) | [6] |

| Vapor Pressure | 8.07 mmHg at 25 °C | [2][7] |

| Solubility | Soluble in water and organic solvents | [1][6] |

| pKa | Approximately 11.3 | [2] |

Synthesis and Experimental Protocols

This compound is typically synthesized through the reaction of cyclohexylamine with carbon dioxide in a suitable solvent.[2][5]

Synthesis of this compound

Objective: To synthesize this compound by the direct carbonation of cyclohexylamine.

Materials:

-

Cyclohexylamine (99%)

-

Ethanol (B145695) (95%) or Water (deionized)

-

Carbon dioxide gas

-

Reaction vessel (e.g., three-necked flask) equipped with a gas inlet tube, a stirrer, and a gas outlet

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In the reaction vessel, prepare a 15-40% (w/w) solution of cyclohexylamine in either ethanol or deionized water.[5]

-

Cool the solution in an ice bath to maintain a temperature between 25-40°C.[5]

-

While stirring the solution, bubble carbon dioxide gas through the gas inlet tube.

-

Continue the flow of carbon dioxide until a white precipitate of this compound is formed and the precipitation is complete.[5] The reaction can be monitored by pH titration, with the completion indicated by a sharp drop in pH.[5]

-

Once the reaction is complete, stop the carbon dioxide flow and the stirring.

-

Isolate the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold ethanol or water to remove any unreacted cyclohexylamine.

-

Dry the product under vacuum to obtain pure this compound.

Analysis of this compound

Objective: To confirm the identity and purity of the synthesized this compound using infrared spectroscopy.

Materials and Equipment:

-

Synthesized this compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Hydraulic press for pellet making

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Thoroughly grind a small amount (1-2 mg) of the dried this compound sample with approximately 200 mg of dry KBr in an agate mortar.

-

Transfer the ground powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum for characteristic absorption bands of the carbonate group (around 1700-1600 cm⁻¹) and the amine group (around 3400-3200 cm⁻¹ for N-H stretching and 1650-1580 cm⁻¹ for N-H bending) to confirm the formation of the product.

Key Applications and Mechanisms of Action

Vapor Phase Corrosion Inhibition

This compound is widely used as a vapor phase corrosion inhibitor (VPI).[2] Its effectiveness stems from its ability to volatilize, allowing it to reach and protect metal surfaces within an enclosed space without direct application.[3]

The mechanism of corrosion inhibition involves two primary pathways:

-

Neutralization of Acidic Contaminants: In the presence of moisture, CHC releases cyclohexylamine, a volatile base. This amine neutralizes acidic gases in the atmosphere, such as carbon dioxide and sulfur dioxide, thereby reducing the corrosivity (B1173158) of the environment.[2]

-

Formation of a Protective Film: The protonated cyclohexylamine adsorbs onto the negatively charged metal surface through electrostatic attraction.[3] This forms a thin, hydrophobic film that acts as a barrier, preventing corrosive agents like oxygen and moisture from reaching the metal.[2][3]

Chemical Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in various organic syntheses.[2] Its reactivity allows for its use in the production of other compounds, including those relevant to the pharmaceutical and agrochemical industries.[1] For instance, it can be used as a source of cyclohexylamine for nucleophilic substitution reactions or in the formation of amides and other derivatives.

Experimental Workflow: Synthesis and Analysis

The following diagram outlines a general workflow for the laboratory synthesis and subsequent analysis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area. It is irritating to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact, the affected area should be flushed with plenty of water.

Conclusion

This compound is a compound with significant industrial utility, primarily as a vapor phase corrosion inhibitor. Its fundamental properties, including its volatility and basicity, are key to its effectiveness in this role. The synthesis of CHC is a straightforward process involving the reaction of cyclohexylamine with carbon dioxide. This technical guide has provided a comprehensive overview of its characteristics, synthesis, and applications, offering valuable information for researchers and professionals working with this compound. Further research into its applications, particularly in the development of novel corrosion inhibitors and as a versatile chemical intermediate, is warranted.

References

An In-depth Technical Guide to the Mechanism of Action of Cyclohexylamine Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexylamine (B46788) carbonate (CHC) is a volatile organic salt primarily recognized for its industrial application as a corrosion inhibitor. In aqueous environments and biological systems, it readily dissociates into its active components: cyclohexylamine and carbonic acid. While its mechanism as a corrosion inhibitor is well-documented, its biological activities and toxicological profile are of significant interest to the scientific and drug development communities. This guide provides a comprehensive overview of the current understanding of the multifaceted mechanism of action of cyclohexylamine carbonate, with a particular focus on its biological effects. The primary active component, cyclohexylamine, has been shown to exert significant toxicological effects, most notably on the male reproductive system, and also demonstrates cardiovascular, hepatic, and renal toxicity. This document synthesizes the available data on its mechanisms of action, presents quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Physicochemical Properties and Dissociation

This compound is a salt formed from the weak base cyclohexylamine and the weak acid carbonic acid. In an aqueous environment, it is expected to be in equilibrium with its constituent ions. The biological effects of this compound are predominantly attributed to the actions of cyclohexylamine.

Mechanism of Action as a Vapor Phase Corrosion Inhibitor

The most well-characterized mechanism of action for this compound is in the prevention of metal corrosion, particularly for ferrous metals. This process involves a physical, rather than chemical, interaction with the metal surface.

The mechanism can be summarized in the following steps:

-

Sublimation: this compound readily sublimates at ambient temperatures, transitioning from a solid to a gaseous state.

-

Vapor Transport: The gaseous molecules disperse within an enclosed environment.

-

Condensation and Film Formation: The vapor condenses on metal surfaces, forming a thin, protective film.

-

Adsorption: The protonated cyclohexylamine adsorbs onto the metal surface, a process driven by physisorption.

-

Barrier Formation: This adsorbed layer acts as a physical barrier, isolating the metal from corrosive agents such as moisture and oxygen.

-

Neutralization: Cyclohexylamine can also neutralize acidic contaminants in the atmosphere, further mitigating corrosion.

Biological and Toxicological Mechanisms of Action

The biological activity of this compound is primarily dictated by the cyclohexylamine moiety. Research has highlighted several organ systems as principal targets of its toxic effects.

Testicular Toxicity: A Primary Concern

The most consistently reported and studied toxicological effect of cyclohexylamine is on the male reproductive system, specifically targeting the testes. Chronic exposure in animal models has been shown to induce testicular atrophy.

Molecular Mechanism of Testicular Toxicity:

The primary cellular target within the testis appears to be the Sertoli cells , which are essential for providing structural and nutritional support to developing germ cells.[1] The proposed mechanism involves:

-

Direct Action on Sertoli Cells: Cyclohexylamine acts directly on Sertoli cells, inducing morphological changes.[1]

-

Sertoli Cell Vacuolation: The earliest and most consistent lesion observed is the vacuolation of the Sertoli cell cytoplasm.[1]

-

Disruption of Sertoli-Germ Cell Interaction: This is followed by the degeneration and loss of spermatocytes and spermatogonia.[1]

-

Induction of Germ Cell Apoptosis: The damage to Sertoli cells disrupts the crucial support for germ cells, leading to their apoptotic death.[2][3] The extrinsic (Fas/FasL) and intrinsic (mitochondrial) apoptotic pathways may be involved.[2][4]

-

Potential Role of Oxidative Stress and Calcium Dysregulation: While not definitively proven for cyclohexylamine, many testicular toxicants exert their effects through the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis, which are known triggers for apoptosis in germ cells.[5][6]

Cardiovascular Effects

Human and animal studies have indicated that cyclohexylamine can induce a dose-dependent increase in blood pressure.[7] While the precise molecular mechanism is not fully elucidated, it is hypothesized to involve interaction with the adrenergic system.

Potential Mechanism of Hypertensive Action:

Cyclohexylamine, as a primary amine, bears structural similarities to endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This suggests a potential interaction with adrenergic receptors, which are G protein-coupled receptors (GPCRs) that regulate cardiovascular function.[8][9]

-

α1-Adrenergic Receptor Agonism: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to an increase in intracellular calcium via the Gq/11-PLC-IP3 pathway, resulting in vasoconstriction and an increase in blood pressure.[8]

-

β1-Adrenergic Receptor Agonism: Stimulation of β1-adrenergic receptors in the heart increases heart rate and contractility through the Gs-adenylyl cyclase-cAMP pathway, contributing to elevated cardiac output and blood pressure.[8]

Further research, such as receptor binding assays and functional studies with specific adrenergic receptor antagonists, is required to confirm these potential interactions and their contribution to cyclohexylamine-induced hypertension.

Hepato- and Nephrotoxicity

Degenerative changes in the liver and kidneys have been reported following exposure to cyclohexylamine.[10] The molecular mechanisms underlying these effects are not well-defined but are likely related to metabolic activation and oxidative stress, common pathways for chemical-induced organ toxicity.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of cyclohexylamine.

Table 1: Acute Toxicity Data for Cyclohexylamine

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 156 - 432 | [10] |

| Mouse | Oral | 224 | [10] |

| Rabbit | Dermal | 277 | [10] |

Table 2: Dose-Response Data for Testicular Toxicity of Cyclohexylamine in Rats

| Study Duration | Daily Dose (mg/kg) | Observed Effects | Reference |

| 90 days | 45 (600 ppm in diet) | No Observed Adverse Effect Level (NOAEL) | [10] |

| 90 days | 150 (2000 ppm in diet) | Decreased spermatogenesis, tubular atrophy | [10] |

| 90 days | 450 (6000 ppm in diet) | Significant testicular lesions | [10] |

| 13 weeks | 400 | Testicular atrophy, decreased organ weight, histological changes | [7] |

| 2 years | 50 | Higher incidence of testicular atrophy | [10] |

| 2 years | 150 | Higher incidence of testicular atrophy, decreased fertility | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the biological effects of this compound.

In Vitro Sertoli-Germ Cell Co-culture for Testicular Toxicity Assessment

This protocol is adapted from established methods for studying testicular toxicants in vitro.[11][12]

Objective: To assess the direct cytotoxic and apoptotic effects of cyclohexylamine on Sertoli and germ cells.

Methodology:

-

Cell Isolation:

-

Sertoli and germ cells are isolated from the testes of 20-day-old Wistar rats by sequential enzymatic digestion with trypsin and collagenase.

-

-

Cell Culture:

-

Cells are plated on Matrigel-coated culture dishes in DMEM/F12 medium supplemented with fetal bovine serum, insulin, transferrin, and other growth factors.

-

Cultures are maintained at 32°C in a humidified atmosphere of 5% CO2.

-

-

Exposure to Cyclohexylamine:

-

After 48-72 hours, the culture medium is replaced with fresh medium containing various concentrations of cyclohexylamine (e.g., 0.1 to 10 mM). A vehicle control (medium without cyclohexylamine) is also included.

-

Cells are exposed for 24, 48, and 72 hours.

-

-

Endpoint Analysis:

-

Cytotoxicity: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay.

-

Apoptosis: Apoptosis can be quantified by flow cytometry using Annexin V/Propidium Iodide staining or by measuring caspase-3 activity.

-

Morphology: Changes in cell morphology, particularly Sertoli cell vacuolation and germ cell detachment, are observed and quantified using phase-contrast microscopy.

-

Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA.

-

In Vivo Blood Pressure Measurement in a Rodent Model

This protocol describes a non-invasive method for measuring blood pressure in rats or mice to assess the cardiovascular effects of cyclohexylamine.[13]

Objective: To determine the effect of acute administration of cyclohexylamine on systolic and diastolic blood pressure and heart rate.

Methodology:

-

Animal Acclimatization:

-

Male Wistar rats are acclimated to the experimental setup, including the restrainer and tail-cuff, for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

-

Baseline Measurement:

-

On the day of the experiment, baseline blood pressure and heart rate are measured using a tail-cuff blood pressure system.

-

-

Administration of Cyclohexylamine:

-

Cyclohexylamine (dissolved in a suitable vehicle like saline) is administered via oral gavage or intraperitoneal injection at various doses. A control group receives the vehicle alone.

-

-

Post-Dose Monitoring:

-

Blood pressure and heart rate are measured at multiple time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time-course of the effect.

-

-

Data Analysis:

-

Changes in blood pressure and heart rate from baseline are calculated for each dose group and compared to the vehicle control group using appropriate statistical methods.

-

Conclusion and Future Directions

This compound's mechanism of action is context-dependent. In industrial applications, it serves as an effective physical corrosion inhibitor. In biological systems, its primary active component, cyclohexylamine, exhibits significant toxicity, with the male reproductive system being a particularly sensitive target. The direct action on Sertoli cells, leading to germ cell apoptosis, is the most well-defined toxicological mechanism. Cardiovascular effects, specifically hypertension, are also a notable concern, likely mediated through interactions with the adrenergic system.

For researchers and professionals in drug development, understanding the toxicological profile of amine-containing compounds is crucial. While cyclohexylamine itself is not a therapeutic agent, its well-documented testicular toxicity serves as a case study for the potential reproductive hazards of small molecule amines.

Future research should focus on:

-

Elucidating the specific intracellular signaling pathways in Sertoli cells that are disrupted by cyclohexylamine.

-

Characterizing the binding affinities and functional effects of cyclohexylamine on various adrenergic receptor subtypes to confirm the mechanism of its hypertensive effects.

-

Investigating the molecular mechanisms of cyclohexylamine-induced hepato- and nephrotoxicity, including the role of metabolic activation and oxidative stress.

-

Conducting in vitro studies to determine the EC50 values for cytotoxicity in relevant cell lines (e.g., Sertoli cells, hepatocytes, renal proximal tubule cells) to provide more precise quantitative data for risk assessment.

This in-depth understanding will not only clarify the toxicological risks associated with cyclohexylamine exposure but also provide valuable insights for the safety assessment and design of new amine-containing drug candidates.

References

- 1. The morphogenesis of cyclohexylamine-induced testicular atrophy in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implications of Sertoli cell induced germ cell apoptosis to testicular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Male germ cell apoptosis: regulation and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant systems and oxidative stress in the testes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pan.olsztyn.pl [pan.olsztyn.pl]

- 7. The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterizing Interhelical Interactions of G-Protein Coupled Receptors with the Fragment Molecular Orbital Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. The Co-culture of Sertoli Cells and Germ Cells: Applications in Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of mancozeb on Sertoli-germ cell co-culture system: Role of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyclohexylamine Carbonate: Synthesis, Structure, and Applications

Introduction

Cyclohexylamine (B46788) carbonate is an organic salt formed from the reaction of cyclohexylamine, a primary aliphatic amine, and carbonic acid.[1][2] It is a white crystalline solid primarily recognized for its utility as a vapor phase corrosion inhibitor (VPI) and as a versatile intermediate in organic synthesis, including in the production of polymers and agrochemicals.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, synthesis methodologies, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Structure and Properties

Cyclohexylamine carbonate is an ionic compound consisting of the cyclohexylammonium cation and a carbonate or bicarbonate anion. Its formation is a classic acid-base reaction where the basic amine neutralizes carbonic acid.[1] The structure is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] In ¹H and ¹³C NMR spectroscopy, signals corresponding to both the cyclohexylammonium cation and the carbonate anion are identifiable.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | carbonic acid;cyclohexanamine[2][3][6] |

| CAS Number | 20227-92-3, 13624-25-4[1][6] |

| Molecular Formula | C₇H₁₅NO₃[2][3] |

| Molecular Weight | 161.20 g/mol [1][3][6] |

| InChI Key | GTLQZNKUEFUUIS-UHFFFAOYSA-N[1][3][6] |

| Canonical SMILES | C1CCC(CC1)N.C(=O)(O)O[2][3][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White crystalline solid[4][5] |

| Boiling Point | 134.5°C at 760 mmHg[7] |

| Flash Point | 32.2°C[7] |

| Vapor Pressure | 8.07 mmHg at 25°C[7] |

| Solubility | Soluble in water and organic solvents[5] |

Synthesis Methodologies

The synthesis of this compound can be achieved through both direct and indirect routes, with the direct method being the most common and atom-economical.

Direct Synthesis

The most prevalent method for synthesizing this compound is the direct reaction of cyclohexylamine with carbon dioxide.[1][3] This reaction can occur spontaneously if cyclohexylamine is exposed to atmospheric CO₂ in the presence of moisture, which forms carbonic acid in-situ.[1] For more controlled industrial production, carbon dioxide gas is bubbled through an aqueous or solvent-based solution of cyclohexylamine.[1][3]

Caption: Workflow for the direct synthesis of this compound.

Indirect Synthesis

Indirect synthesis involves a two-step process: the production of the cyclohexylamine precursor followed by its carbonation. Industrially, cyclohexylamine is often produced via the catalytic hydrogenation of aniline (B41778) using catalysts like Raney cobalt or nickel at high temperatures and pressures.[1] The resulting cyclohexylamine is then reacted with carbon dioxide as described in the direct synthesis method.

Caption: The indirect, two-step pathway for industrial synthesis.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound

This protocol describes a generalized laboratory procedure for the direct synthesis of this compound.

-

Preparation : Dissolve a known quantity of cyclohexylamine in a suitable solvent (e.g., ethanol (B145695) or water) in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a pH probe. A typical concentration is 15-40% (w/w).[1]

-

Reaction : While stirring the solution at room temperature, bubble carbon dioxide gas through the gas inlet tube into the solution.

-

Monitoring : Monitor the reaction via the pH of the solution. The formation of the carbonate salt will result in a significant change in alkalinity.[1] Continue the CO₂ addition until a suspension of white crystals is formed and the pH stabilizes.

-

Purification : Collect the resulting white crystalline solid by vacuum filtration.

-

Recrystallization : Purify the crude product by recrystallizing from a suitable solvent such as ethanol or acetone (B3395972) to achieve high purity.[1]

-

Drying : Dry the purified crystals under a vacuum to remove any residual solvent.

Protocol 2: Characterization of Surface Adsorption by IR Spectroscopy

This protocol outlines a general method for analyzing the adsorption of this compound on a metal surface, relevant to its application as a corrosion inhibitor.

-

Substrate Preparation : Prepare a metal sample (e.g., Nd-Fe-B magnet alloy) by polishing the surface to a fine finish, rinsing with distilled water, degreasing with acetone, and drying.[8]

-

Exposure : Place the prepared metal substrate in an enclosed chamber containing a source of this compound, allowing the VPI to volatilize and condense onto the metal surface over a set period.

-

FTIR Analysis : After the exposure period, remove the metal substrate and analyze its surface using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the IR spectrum of the surface. The presence of characteristic peaks for the C-N bond, N-H bonds of the ammonium (B1175870) ion, and C-O bonds of the carbonate ion will confirm the adsorption of the inhibitor onto the metal surface.[1][8]

-

Interpretation : Compare the spectrum to a reference spectrum of pure this compound to confirm the identity of the adsorbed species and analyze any peak shifts, which can provide insight into the nature of the interaction (physisorption vs. chemisorption).[8]

Key Chemical Reactions and Mechanisms

Mechanism as a Vapor Phase Corrosion Inhibitor (VPI)

This compound is a highly effective VPI, particularly for ferrous metals.[1][8] Its mechanism involves sublimation, followed by condensation onto metal surfaces, where it forms a protective molecular film.[1][8] This film acts as a barrier, isolating the metal from corrosive agents like moisture and oxygen.[3][8] The inhibitory action stems from the physisorption of the protonated amine (cyclohexylammonium) onto the negatively charged metal surface, which suppresses the anodic dissolution of the metal.[1][8]

Caption: Mechanism of action for this compound as a VPI.

Catalysis in Organic Synthesis

This compound also functions as a catalyst in certain organic reactions, such as the aminolysis of cyclic carbonates to form hydroxyurethanes.[3] The reaction involves the nucleophilic attack by an amine on the carbonyl carbon of the cyclic carbonate, leading to ring-opening.[3] this compound demonstrates significant catalytic efficiency in this process.

Table 3: Kinetic Data for Cyclic Carbonate Aminolysis

| Catalyst | Temperature | Conversion Rate (24h) | Selectivity for Hydroxyurethane |

|---|---|---|---|

| None | Room Temp | ~9% | >90% |

| This compound | Room Temp | 45-60% | >85% |

Data derived from kinetic studies.[3]

Caption: Catalytic role in the ring-opening of cyclic carbonates.

In addition to catalysis, it serves as a key intermediate in the production of cyclohexanone (B45756) oxime, a precursor for nylon-6 synthesis.[3] Under specific conditions, it decomposes to release cyclohexylamine, which then participates in the oxime formation reaction.[3]

Conclusion

This compound is a compound of significant industrial importance, with a straightforward synthesis and well-characterized chemical structure. Its primary roles as a high-performance vapor phase corrosion inhibitor and a valuable intermediate and catalyst in organic synthesis underscore its versatility. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals working with this compound, enabling further innovation in materials science and chemical manufacturing.

References

- 1. This compound | 20227-92-3 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-308106) | 20227-92-3 [evitachem.com]

- 3. Buy this compound | 13624-25-4 [smolecule.com]

- 4. canyoncomponents.com [canyoncomponents.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Carbonic acid, compd. with cyclohexanamine (1:?) | C7H15NO3 | CID 88418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:20227-92-3 | Chemsrc [chemsrc.com]

- 8. content.ampp.org [content.ampp.org]

Cyclohexylamine Carbonate (CAS 20227-92-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate (CAS No. 20227-92-3) is a versatile organic salt with significant applications as a corrosion inhibitor and a chemical intermediate in various synthetic processes. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its mechanism of action as a corrosion inhibitor. The information is presented to support its application in research, particularly in materials science and drug development.

Core Properties of Cyclohexylamine Carbonate

This compound is the product of the reaction between the primary aliphatic amine, cyclohexylamine, and carbonic acid. While some sources describe it as a colorless and transparent liquid with an ammonia-like odor, it is more commonly characterized as a white crystalline solid.[1][2][3] This discrepancy may arise from the fact that cyclohexylamine itself is a liquid that readily absorbs atmospheric carbon dioxide to form the solid carbonate salt.[4]

Physicochemical Properties

A summary of the key physicochemical properties of cyclohexylamine and its carbonate salt are presented in Table 1. It is important to note that some literature sources incorrectly attribute the properties of cyclohexylamine to this compound.

| Property | Value | References |

| Chemical Name | This compound | [1] |

| CAS Number | 20227-92-3 | [5] |

| Molecular Formula | C₇H₁₅NO₃ | [6] |

| Molecular Weight | 161.20 g/mol | [6] |

| Appearance | White crystalline solid | [1][3] |

| Solubility | Soluble in water | [3] |

| pH (0.01% aq. soln.) | 10.5 | [4] |

| Vapor Pressure | 8.07 mmHg at 25°C | [7] |

Table 1: Physicochemical properties of this compound.

The properties of the precursor, cyclohexylamine, are provided in Table 2 for reference.

| Property | Value | References |

| Chemical Name | Cyclohexylamine | [8] |

| CAS Number | 108-91-8 | [8] |

| Molecular Formula | C₆H₁₃N | [8] |

| Molecular Weight | 99.17 g/mol | [8] |

| Appearance | Clear to yellowish liquid | [8][9] |

| Odor | Strong, fishy, amine odor | [8] |

| Density | 0.8647 g/cm³ | [8] |

| Melting Point | -17.7 °C | [8] |

| Boiling Point | 134.5 °C | [8] |

| Solubility in water | Miscible | [8][10] |

Table 2: Physicochemical properties of Cyclohexylamine.

Synthesis and Characterization

Synthesis of this compound

This compound is typically synthesized through the direct reaction of cyclohexylamine with carbon dioxide.[6] Industrial synthesis often involves bubbling carbon dioxide gas through a 15-40% (w/w) aqueous or solvent-based solution of cyclohexylamine until a suspension of the carbonate salt is formed.[5]

Experimental Protocol: Laboratory Synthesis

A general laboratory procedure for the synthesis of this compound is as follows:

-

Dissolve cyclohexylamine in a suitable solvent such as water or ethanol (B145695) to create a 15-40% solution.[6]

-

Bubble carbon dioxide gas through the stirred solution at a controlled temperature, typically between 25-40°C.[5]

-

Continue the carbon dioxide addition until the formation of a white precipitate is complete.

-

Isolate the solid product by filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted cyclohexylamine.

-

Dry the purified this compound under vacuum.

Analytical Characterization

The purity and identity of synthesized this compound can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a key method for confirming the presence of the carbonate and cyclohexylammonium ions. The spectrum is expected to show characteristic N-H stretching and bending vibrations from the ammonium (B1175870) group and C-H vibrations from the cyclohexane (B81311) ring. The presence of the carbonate ion (CO₃²⁻) is confirmed by its characteristic absorption bands.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

¹³C NMR spectroscopy can be used to distinguish between the free amine and the carbonate form. The carbons of the cyclohexane ring are expected to appear in the typical alkane region of the spectrum (20-60 ppm). A distinctive downfield signal in the range of 150-190 ppm confirms the presence of the carbonate carbon.[5]

Applications in Corrosion Inhibition

This compound is an effective vapor-phase corrosion inhibitor (VPCI), particularly for the protection of metals in enclosed systems.[2]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound involves a multi-step process that results in the formation of a protective film on the metal surface.

-

Vaporization and Transport: Due to its relatively high vapor pressure, this compound readily volatilizes into the enclosed atmosphere.

-

Hydrolysis: In the presence of moisture on the metal surface, the this compound hydrolyzes to release cyclohexylamine and carbonic acid.

-

Neutralization and Film Formation: The basic cyclohexylamine neutralizes acidic species on the metal surface. Both cyclohexylamine and carbonate ions can then adsorb onto the metal surface. This adsorption process is believed to be primarily due to physisorption.[2] This forms a thin, protective film that acts as a barrier to corrosive agents. The inhibition is anodic, meaning it primarily suppresses the dissolution of the metal.[2]

Experimental Evaluation of Corrosion Inhibition

Electrochemical Impedance Spectroscopy (EIS):

EIS is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.

Experimental Protocol: EIS for Corrosion Inhibition Testing

-

Electrode Preparation: A working electrode of the metal to be tested (e.g., steel, aluminum) is polished and cleaned.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[11]

-

Electrolyte: The electrolyte is a corrosive medium, such as a 3.5% NaCl solution, with and without the addition of this compound at various concentrations.[11]

-

Measurement: The cell is connected to a potentiostat. A small amplitude sinusoidal voltage (e.g., 50 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[11]

-

Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate. An increase in Rp in the presence of the inhibitor indicates effective corrosion protection.

References

- 1. Page loading... [wap.guidechem.com]

- 2. content.ampp.org [content.ampp.org]

- 3. Buy this compound (EVT-308106) | 20227-92-3 [evitachem.com]

- 4. Cyclohexylamine [greenchemintl.com]

- 5. This compound | 20227-92-3 | Benchchem [benchchem.com]

- 6. Buy this compound | 13624-25-4 [smolecule.com]

- 7. This compound | CAS#:20227-92-3 | Chemsrc [chemsrc.com]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. univarsolutions.com [univarsolutions.com]

- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

Vapor pressure and volatility of Cyclohexylamine carbonate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate (CHC) is a volatile solid primarily utilized as a vapor phase corrosion inhibitor.[1][2] Its efficacy is intrinsically linked to its volatility, which is governed by its vapor pressure and the dynamics of its thermal decomposition. This technical guide provides an in-depth analysis of the vapor pressure and volatility of cyclohexylamine carbonate, addressing the influence of temperature. Due to the limited availability of direct experimental data for this compound across a range of temperatures, this guide also incorporates data for its parent amine, cyclohexylamine, as a proxy to understand its behavior at elevated temperatures where dissociation is significant. Detailed experimental protocols for measuring the vapor pressure of dissociable solids are also presented.

Introduction

This compound is an organic salt formed from the reaction of cyclohexylamine and carbonic acid.[2] It is recognized for its application as a corrosion inhibitor in various industrial processes, where it functions by sublimating and then depositing a protective film on metal surfaces.[2] The compound's volatility is a critical parameter, as it dictates the concentration of the inhibitor in the vapor phase and its ability to protect surfaces in enclosed systems.[2]

The volatility of this compound is a result of its thermal dissociation into cyclohexylamine and carbon dioxide.[2] As the temperature increases, this equilibrium shifts, leading to a higher concentration of the volatile amine in the vapor phase. Understanding the relationship between temperature, vapor pressure, and volatility is crucial for optimizing its use as a corrosion inhibitor and for safety and handling considerations.

Physicochemical Properties and Vapor Pressure Data

Quantitative data on the vapor pressure of this compound is scarce in publicly available literature. A single experimental value has been reported.[2][3] To provide a more comprehensive understanding of its volatile nature, particularly at different temperatures, the vapor pressure of its parent amine, cyclohexylamine, is also presented. The dissociation of this compound into the more volatile cyclohexylamine is the primary mechanism for its function as a vapor phase inhibitor.

Table 1: Vapor Pressure of this compound

| Temperature (°C) | Vapor Pressure (mmHg) |

| 25 | 8.07[2][3] |

Table 2: Vapor Pressure of Cyclohexylamine (Calculated using Antoine Equation)

The vapor pressure of cyclohexylamine can be estimated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The constants for cyclohexylamine are A = 4.06885, B = 1380.225, and C = -67.285 for the temperature range of 333.87 K to 401.52 K.[4]

| Temperature (°C) | Temperature (K) | Vapor Pressure (bar) | Vapor Pressure (mmHg) |

| 20 | 293.15 | 0.0147 | 11.0 |

| 30 | 303.15 | 0.0245 | 18.4 |

| 40 | 313.15 | 0.0396 | 29.7 |

| 50 | 323.15 | 0.0620 | 46.5 |

| 60 | 333.15 | 0.0945 | 70.9 |

| 70 | 343.15 | 0.1404 | 105.3 |

| 80 | 353.15 | 0.2036 | 152.7 |

| 90 | 363.15 | 0.2886 | 216.5 |

| 100 | 373.15 | 0.4007 | 300.6 |

| 110 | 383.15 | 0.5463 | 409.8 |

| 120 | 393.15 | 0.7323 | 549.3 |

| 130 | 403.15 | 0.9669 | 725.2 |

| 134.5 | 407.65 | 1.013 | 760.0 |

Note: The boiling point of cyclohexylamine is 134.5°C.[5][6] The calculated values are based on the Antoine equation parameters provided by NIST.[4]

Thermal Decomposition and Volatility

The volatility of this compound is directly related to its thermal stability. Upon heating, it undergoes a reversible decomposition to yield cyclohexylamine and carbon dioxide, both of which are gaseous at ambient and elevated temperatures.

Caption: Reversible thermal decomposition of this compound.

This equilibrium is temperature-dependent. At lower temperatures, the equilibrium favors the solid carbonate form, resulting in lower volatility. As the temperature increases, the equilibrium shifts to the right, favoring the formation of gaseous cyclohexylamine and carbon dioxide, thus increasing the overall vapor pressure and volatility of the system. This property is fundamental to its application as a vapor phase corrosion inhibitor, allowing for the controlled release of the active inhibiting species.

Experimental Protocols for Vapor Pressure Determination

The determination of vapor pressure for a dissociable solid like this compound requires specific experimental techniques. The following are detailed methodologies for two common and appropriate methods.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature.

Objective: To determine the vapor pressure of this compound at various temperatures by measuring the pressure of the vapor in equilibrium with the solid phase.

Apparatus:

-

A thermostatically controlled sample container (isoteniscope).

-

A high-precision pressure transducer or manometer.

-

A vacuum pump.

-

A temperature-controlled liquid bath.

-

Data acquisition system.

Procedure:

-

A sample of this compound is placed in the sample container.

-

The system is evacuated to remove air and other residual gases. The sample may be gently heated during evacuation to facilitate the removal of adsorbed gases.

-

The sample container is then immersed in the liquid bath and brought to the desired temperature. Temperature stability should be within ±0.2 K.[7]

-

The system is allowed to reach thermodynamic equilibrium, at which point the pressure reading from the transducer stabilizes. This reading is the vapor pressure of the substance at that temperature.[7]

-

The temperature of the bath is then incrementally changed, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.[7]

-

For a dissociating substance, it is crucial to ensure that the measurement reflects the total pressure of the gaseous decomposition products (cyclohexylamine and CO2).

Knudsen Effusion Method

The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids with low volatility. It is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[8][9]

Objective: To determine the vapor pressure of this compound by measuring its rate of sublimation in a vacuum at different temperatures.

Apparatus:

-

A Knudsen cell (a small container with a precisely machined small orifice in the lid).

-

An ultra-sensitive microbalance.

-

A high-vacuum chamber.

-

A temperature-controlled furnace or incubator.

-

Data acquisition system.

Procedure:

-

A known mass of the this compound sample is placed in the Knudsen cell.

-

The cell is placed inside the high-vacuum chamber and the system is evacuated to a high vacuum (e.g., 1 x 10⁻⁷ Torr).[9]

-

The sample is heated to a constant, desired temperature.[8][9]

-

The rate of mass loss ( dm/dt ) due to the effusion of the vapor through the orifice is continuously monitored by the microbalance.[8][9]

-

The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (√(2πRT/M)) / A where:

-

Measurements are repeated at different temperatures to obtain the vapor pressure as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation.[8][9]

Caption: Experimental workflow for the Knudsen effusion method.

Conclusion

The vapor pressure and volatility of this compound are critical properties that underpin its function as a vapor phase corrosion inhibitor. While direct, temperature-dependent experimental data for the carbonate is limited, its behavior can be inferred from its known volatility at room temperature and the properties of its primary decomposition product, cyclohexylamine. The thermal dissociation into cyclohexylamine and carbon dioxide is the key mechanism driving its volatility. For precise quantification of its vapor pressure across a range of temperatures, the static and Knudsen effusion methods are recommended. A thorough understanding of these properties is essential for the effective application and development of corrosion inhibition strategies utilizing this compound.

References

- 1. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 2. Buy this compound | 13624-25-4 [smolecule.com]

- 3. This compound | CAS#:20227-92-3 | Chemsrc [chemsrc.com]

- 4. Cyclohexylamine [webbook.nist.gov]

- 5. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 6. ams.usda.gov [ams.usda.gov]

- 7. consilab.de [consilab.de]

- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 9. pragolab.cz [pragolab.cz]

- 10. pubs.aip.org [pubs.aip.org]

Solubility of Cyclohexylamine Carbonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexylamine (B46788) carbonate in various organic solvents. Cyclohexylamine carbonate, a salt formed from the reaction of cyclohexylamine with carbonic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is crucial for process development, formulation design, and reaction chemistry.

Theoretical Solubility Profile

This compound is an ionic salt derived from a moderately nonpolar amine (cyclohexylamine) and a weak acid (carbonic acid). Its solubility in organic solvents is governed by the principle of "like dissolves like," as well as the specific intermolecular interactions between the salt and the solvent molecules.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be the most effective at dissolving this compound. The hydroxyl group (-OH) in these solvents can act as a hydrogen bond donor, interacting favorably with the carbonate anion. The polar nature of these solvents can also solvate the cyclohexylammonium cation.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents possess a significant dipole moment and can solvate the cyclohexylammonium cation. However, their ability to solvate the carbonate anion is less effective compared to protic solvents, as they lack hydrogen bond donating capabilities. Therefore, the solubility is expected to be moderate but potentially lower than in polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): In these solvents, the solubility of this compound is anticipated to be low. The nonpolar nature of these solvents cannot effectively overcome the lattice energy of the ionic salt. The nonpolar cyclohexyl group of the cation may have some favorable interactions with these solvents, but this is unlikely to be sufficient for significant dissolution.

Quantitative Solubility Data

As precise, experimentally determined solubility data for this compound in a range of organic solvents is not extensively documented, the following table is provided as a template for researchers to populate with their own findings. The subsequent sections detail the experimental protocols necessary to generate this data.

| Organic Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Data to be determined | Data to be determined |

| Isopropanol | C₃H₇OH | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | C₂H₃N | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | Nonpolar | 25 | Data to be determined | Data to be determined |

| Hexane | C₆H₁₄ | Nonpolar | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Isothermal Saturation)

This is a classical and reliable method for determining solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-weighed pipette or syringe.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Mass Determination: Accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of aliquot taken) * 100

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and is advantageous for rapid measurements of multiple samples.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvents

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-4).

-

Dilution: Carefully take a small, known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding and practical methodologies for investigating the solubility of this compound in organic solvents. By following these protocols, researchers can generate reliable and accurate data to support their work in drug development and other scientific endeavors.

Unraveling the Thermal Degradation of Cyclohexylamine Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylamine (B46788) carbonate, a salt formed from the reaction of cyclohexylamine and carbonic acid, is utilized in various industrial applications, notably as a vapor phase corrosion inhibitor. Despite its use, detailed scientific literature on its thermal decomposition products and pathways is scarce. This technical guide aims to bridge this knowledge gap by proposing a likely thermal decomposition pathway for cyclohexylamine carbonate based on the established behavior of analogous compounds. Furthermore, this document outlines comprehensive experimental protocols utilizing modern analytical techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to systematically investigate its thermal degradation. This guide serves as a foundational resource for researchers seeking to understand the thermal stability and decomposition profile of this compound, providing a robust framework for future experimental investigation.

Introduction

This compound is a volatile organic salt with applications as a corrosion inhibitor, particularly in boiler water treatment. Its efficacy is attributed to its ability to neutralize acidic species and form a protective film on metal surfaces. Understanding the thermal stability and decomposition products of this compound is crucial for assessing its behavior under various operational temperatures, predicting potential degradation products, and ensuring its safe and effective use. Due to a significant lack of published data on the thermal decomposition of this compound, this guide synthesizes information from related compounds to propose a theoretical decomposition pathway and provides detailed methodologies for its experimental validation.

Proposed Thermal Decomposition Pathway

Based on the principles of amine carbonate chemistry and the known thermal behavior of similar compounds like ammonium (B1175870) carbamate, the thermal decomposition of this compound is likely to proceed through a reversible reaction, dissociating into its constituent reactants: cyclohexylamine and carbon dioxide.

Proposed Primary Decomposition Reaction:

C₆H₁₁NH₃⁺ • HCO₃⁻ (s) ⇌ C₆H₁₁NH₂ (g) + CO₂ (g) + H₂O (g)

Further decomposition of cyclohexylamine at higher temperatures may occur, yielding products such as cyclohexene, ammonia (B1221849), and other hydrocarbons. However, the initial and primary decomposition is expected to be the dissociation into the parent amine and carbon dioxide.

Proposed Experimental Protocols for a Comprehensive Thermal Analysis

To rigorously investigate the thermal decomposition of this compound and identify its degradation products, a multi-faceted analytical approach is recommended. The following protocols describe the use of Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability, decomposition temperature range, and identify the evolved gaseous products in real-time.

Methodology:

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is accurately weighed and placed into an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and Differential Scanning Calorimetry (DSC) is coupled to a quadrupole mass spectrometer via a heated transfer line.

-

TGA-DSC Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected products like water (m/z 18), ammonia (m/z 17), carbon dioxide (m/z 44), and cyclohexylamine (m/z 99).

-

Data Acquisition: The ion currents for specific m/z values are monitored as a function of temperature and correlated with the weight loss steps observed in the TGA curve.

-

Data Presentation:

The quantitative data obtained from TGA-MS analysis should be summarized in a table as follows:

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Major Evolved Species (m/z) |

| 1 | e.g., 80-150 | e.g., X | 18 (H₂O), 44 (CO₂), 99 (Cyclohexylamine) |

| 2 | e.g., >300 | e.g., Y | Fragments of cyclohexylamine |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the full range of volatile and semi-volatile decomposition products with high sensitivity and resolution.

Methodology:

-

Sample Preparation: A microgram-level quantity of this compound is placed in a pyrolysis sample cup.

-

Instrumentation: A pyrolyzer is directly coupled to the injection port of a gas chromatograph-mass spectrometer (GC-MS) system.

-

Pyrolysis Parameters:

-

Pyrolysis Temperature: The sample is rapidly heated to a series of temperatures (e.g., 200 °C, 300 °C, 400 °C, and 500 °C) to investigate the temperature-dependent product distribution.

-

Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is used.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the expected products.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program would start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

MS Parameters: Electron Ionization (EI) at 70 eV, with a scan range of m/z 35-550.

-

-

Data Analysis: The separated compounds are identified by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation:

The identified decomposition products from Py-GC-MS should be tabulated as follows:

| Retention Time (min) | Identified Compound | Molecular Weight | Key Mass Fragments (m/z) | Proposed Origin |

| e.g., 5.2 | Cyclohexene | 82 | 82, 67, 54 | Secondary decomposition of cyclohexylamine |

| e.g., 8.5 | Cyclohexylamine | 99 | 99, 84, 56 | Primary decomposition |

Visualizations of Experimental Workflow and Logical Relationships

To facilitate a clear understanding of the proposed analytical approach and the expected decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Dissociation of Cyclohexylamine (B46788) Carbonate in Aqueous Solutions

Introduction

Cyclohexylamine carbonate (CHC) is a salt formed from the reaction of the weak base cyclohexylamine (CHA) and the weak acid carbonic acid. It is recognized for its applications as a vapor-phase corrosion inhibitor and as a stable, solid source of cyclohexylamine for various synthetic processes.[1][2] The efficacy of CHC in these roles is fundamentally governed by its behavior in aqueous environments, specifically its dissociation into constituent ions and the subsequent equilibrium established by the parent amine.

This technical guide provides a comprehensive overview of the dissociation of this compound in aqueous solutions. It includes quantitative data on its dissociation constants, detailed experimental protocols for its characterization, and visual diagrams to elucidate key processes.

The Dissociation Pathway

In an aqueous solution, this compound, a salt of a weak base and a weak acid, undergoes complete dissociation into its constituent ions: the cyclohexylammonium cation ([C₆H₁₁NH₃]⁺) and the carbonate anion (CO₃²⁻).

C₆H₁₁NH₃⁺HCO₃⁻ (s) ⇌ C₆H₁₁NH₃⁺ (aq) + HCO₃⁻ (aq) (Note: The solid is more accurately represented as a bicarbonate or carbamate (B1207046) salt, which readily equilibrates).

The resulting cyclohexylammonium ion, the conjugate acid of cyclohexylamine, then establishes an equilibrium with water. Simultaneously, the carbonate/bicarbonate ion also equilibrates with water. However, the primary equilibrium that dictates the solution's alkalinity is the reaction of the parent amine, cyclohexylamine, with water.

C₆H₁₁NH₂ (aq) + H₂O (l) ⇌ C₆H₁₁NH₃⁺ (aq) + OH⁻ (aq)

The high degree of dissociation, reported to be over 99% in simulated atmospheric water, ensures a significant concentration of protonated amine groups, which is crucial for applications like corrosion inhibition where electrostatic adsorption to negatively charged surfaces is the primary mechanism of action.[1][3]

Figure 1: Dissociation and equilibrium of this compound in water.

Quantitative Dissociation Data

The basicity of the parent amine, cyclohexylamine, is the determining factor for the pH and equilibrium of a CHC solution. The key quantitative parameters are summarized below.

| Parameter | Value | Conditions / Notes | Reference(s) |

| Basicity Constant (Kb) of Cyclohexylamine | 4.37 x 10⁻⁴ | Standard conditions. | [3] |

| pKb of Cyclohexylamine | 3.36 | Calculated from Kb. | [3] |

| Acidity Constant (pKa) of Cyclohexylammonium ion | 10.64 | pKa + pKb = 14. | [4] |

| pH of 0.01% Cyclohexylamine Solution | 10.5 | Demonstrates the alkalinity of the parent amine. | [5][6][7] |

| pH of CHC in Simulated Atmospheric Water | 8.21 (1 mg/L) | ASTM D1384 electrolyte. | [3] |

| 8.34 (10 mg/L) | [3] | ||

| 8.54 (100 mg/L) | [3] | ||

| Degree of Dissociation | > 99% | In simulated atmospheric water. | [3] |

Experimental Protocols

Protocol for Synthesis and Purity Validation of CHC

This protocol outlines the direct synthesis of this compound and subsequent validation of its purity, adapted from industrial methods.[1]

Figure 2: Workflow for the synthesis and analytical validation of CHC.

Methodology:

-

Synthesis: A 15-40% (w/w) aqueous solution of cyclohexylamine is prepared in a reaction vessel.[1] Carbon dioxide gas is bubbled through the solution under controlled temperature and pressure.

-

Monitoring: The reaction is monitored via continuous pH measurement. The formation of the carbonate salt results in a decrease in alkalinity, and the reaction is considered complete upon observation of a sharp drop in pH.[1]

-

Isolation and Purification: The resulting white suspension of this compound is centrifuged to isolate the solid product.[1] Further purification is achieved by recrystallization from a suitable solvent such as ethanol or acetone.

-

Purity Validation:

-

FTIR Spectroscopy: To confirm the presence of the carbonate functional group (peaks around 1450 cm⁻¹).[1]

-

¹³C NMR Spectroscopy: To distinguish the carbonate carbon (expected chemical shift δ ~160 ppm) from the cyclohexyl ring carbons.[1]

-

Acid-Base Titration: To quantify any residual, unreacted free cyclohexylamine.[1]

-

Protocol for Electrochemical Evaluation of Dissociation Effects (Corrosion Inhibition)

This protocol describes the use of electrochemical methods to study the behavior of dissociated CHC ions on a metal surface, based on the methodology for evaluating vapor-phase corrosion inhibitors.[3]

Figure 3: Experimental workflow for electrochemical analysis.

Methodology:

-

Sample Preparation: Metal specimens (e.g., steel, Nd-Fe-B magnets) are prepared with a consistent surface finish by grinding and polishing. They are then cleaned with distilled water, degreased with acetone, and dried.[3]

-

Electrolyte Preparation: An aggressive electrolyte, such as simulated atmospheric water (e.g., 100 mg/L each of NaCl, NaHCO₃, and Na₂SO₄), is prepared.[3] Test solutions are created by adding varying concentrations of CHC (e.g., 1, 10, 100 mg/L). The pH of each solution is recorded.

-

Electrochemical Measurements: A standard three-electrode cell is used.

-

The system is allowed to stabilize at the open-circuit potential.

-

Electrochemical Impedance Spectroscopy (EIS): Performed to measure the charge-transfer resistance, which indicates the resistance to corrosion. An increase in this value suggests the formation of a protective film by the adsorbed cyclohexylammonium ions.[1]

-

Potentiodynamic Polarization: Scans are conducted to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A decrease in icorr signifies inhibition.[3]

-

-

Analysis: The inhibition efficiency is calculated from the polarization data. This efficiency is then correlated with the CHC concentration to understand the dose-dependent effect of the dissociated ions.

References

- 1. This compound | 20227-92-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 13624-25-4 [smolecule.com]

- 3. content.ampp.org [content.ampp.org]

- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyclohexylamine CAS#: 108-91-8 [m.chemicalbook.com]

- 7. Cyclohexylamine [greenchemintl.com]

Navigating the Terrain of Cyclohexylamine Carbonate: A Technical Guide to Health and Safety

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for handling cyclohexylamine (B46788) carbonate, a compound utilized in various industrial and research applications. Directed at researchers, scientists, and drug development professionals, this document synthesizes critical data on the substance's toxicological profile, outlines established experimental safety protocols, and offers visual representations of key safety and biological pathways to ensure safe handling and mitigate potential risks.

Section 1: Physicochemical and Toxicological Profile

Cyclohexylamine carbonate is a white crystalline solid that is soluble in water.[1] While specific toxicological data for the carbonate salt is limited, the health hazards are primarily associated with its amine component, cyclohexylamine. The following tables summarize the key physicochemical properties and toxicological data for cyclohexylamine, which should be considered as a surrogate for assessing the risks of this compound.

Table 1: Physicochemical Properties of Cyclohexylamine

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [2][3] |

| Molecular Weight | 99.18 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Odor | Strong, fishy, amine-like | [4] |

| Boiling Point | 134.5 °C | [4] |

| Melting Point | -17.7 °C | [4] |

| Flash Point | 27 °C (80.6 °F) | [5] |

| Vapor Pressure | 11 mmHg at 20 °C | [6][7] |

| Solubility | Miscible with water | [4][6] |

Table 2: Acute Toxicity of Cyclohexylamine

| Endpoint | Value | Species | Route | Reference |

| LD50 | 156 - 710 mg/kg | Rat | Oral | [6][8] |

| LD50 | 277 - 320 mg/kg | Rabbit | Dermal | [3][8] |

| LC50 | 7,500 mg/m³ (4 h) | Rat | Inhalation | [1] |

Table 3: Genotoxicity and Reproductive Toxicity of Cyclohexylamine

| Endpoint | Result | System | Reference |

| Mutagenicity | Mixed results, some positive in vitro | Ames Test | [8] |

| Carcinogenicity | Not classifiable as a human carcinogen (A4) | ACGIH | [9] |

| Reproductive Toxicity | Suspected of damaging fertility | Animal studies | [1][3] |

Table 4: Occupational Exposure Limits for Cyclohexylamine

| Organization | Limit | Value | Reference |

| ACGIH | TLV-TWA | 10 ppm | [10][11] |

| NIOSH | REL-TWA | 10 ppm (40 mg/m³) | [6][7][10] |

| OSHA | PEL | None established | [6][7] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid.[12] Contact with skin, eyes, and the respiratory tract can cause severe irritation and chemical burns.[4][10] The mechanism of corrosive injury by amines involves the denaturation of proteins and saponification of lipids, leading to tissue destruction.[13] Ingestion can cause severe burns to the gastrointestinal tract.[1] Systemic effects following exposure may include damage to the liver and kidneys, as well as central nervous system effects such as dizziness and nausea.[1][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure. This includes:

-

Eye Protection: Chemical splash goggles and a face shield.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

-

Body Protection: A laboratory coat, and for larger quantities or where splashing is possible, a chemical-resistant apron.

-

Respiratory Protection: All handling of the solid material, especially when generating dust, should be conducted in a certified chemical fume hood to prevent inhalation.[15]

Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] Keep containers tightly closed.

-

Spills: In case of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[16]

Section 3: Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for consistent and reproducible testing.

Acute Toxicity Studies

-